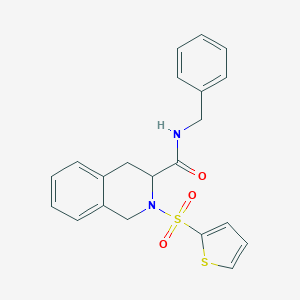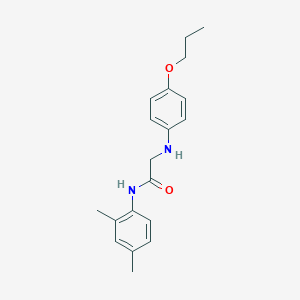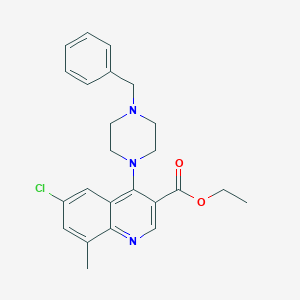
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as CHETMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHETMS has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide may exert its pharmacological effects by inhibiting the activity of enzymes involved in the inflammatory response and oxidative stress. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation. Additionally, N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that it has a relatively simple synthesis method and is readily available. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide and to identify its molecular targets. Finally, the development of new analogs of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide is relatively simple, and it has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of 3-chloro-4-hydroxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide as a white solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H16ClNO3S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
Clé InChI |
LEXWYGNLTSQMSI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)